molecular formula C18H21ClN2O2S B11328641 2-(2-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide

2-(2-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B11328641
M. Wt: 364.9 g/mol
InChI Key: KFODRLJOSYLUCI-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide is a synthetic organic compound that features a combination of chlorophenoxy, pyrrolidinyl, and thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the chlorophenoxy intermediate: Reacting 2-chlorophenol with an appropriate acylating agent to form 2-chlorophenoxyacetyl chloride.

    Formation of the pyrrolidinyl intermediate: Reacting pyrrolidine with a suitable alkylating agent to form N-(2-chlorophenoxyacetyl)pyrrolidine.

    Formation of the thiophenyl intermediate: Reacting thiophene with an appropriate alkylating agent to form 2-(thiophen-2-yl)ethylamine.

    Coupling reaction: Combining the intermediates under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophenyl group can yield sulfoxides or sulfones, while reduction of the chlorophenoxy group can yield corresponding amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor-ligand interactions.

    Medicine: As a candidate for drug development, particularly in the areas of anti-inflammatory and anti-cancer research.

    Industry: As a precursor for the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide: Lacks the thiophenyl group.

    2-(2-chlorophenoxy)-N-[2-(thiophen-2-yl)ethyl]acetamide: Lacks the pyrrolidinyl group.

    2-(2-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)-2-(phenyl)ethyl]acetamide: Contains a phenyl group instead of a thiophenyl group.

Uniqueness

The presence of both pyrrolidinyl and thiophenyl groups in 2-(2-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide makes it unique compared to similar compounds. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H21ClN2O2S

Molecular Weight

364.9 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)acetamide

InChI

InChI=1S/C18H21ClN2O2S/c19-14-6-1-2-7-16(14)23-13-18(22)20-12-15(17-8-5-11-24-17)21-9-3-4-10-21/h1-2,5-8,11,15H,3-4,9-10,12-13H2,(H,20,22)

InChI Key

KFODRLJOSYLUCI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(CNC(=O)COC2=CC=CC=C2Cl)C3=CC=CS3

Origin of Product

United States

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